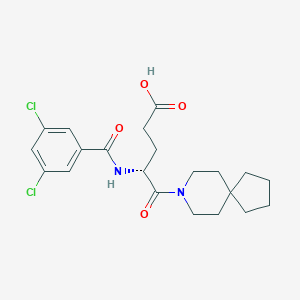
1-Butyl-2-methylaziridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-methylaziridine-2-carboxamide, also known as BMAC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. BMAC is a cyclic amide that contains an aziridine ring, which is a three-membered heterocycle that contains one nitrogen atom and two carbon atoms. This compound has shown promising results in various scientific research applications, including the field of medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 1-Butyl-2-methylaziridine-2-carboxamide is not fully understood, but studies have suggested that it acts by binding to specific targets in cells. In cancer cells, 1-Butyl-2-methylaziridine-2-carboxamide has been shown to activate the caspase pathway, which leads to the induction of apoptosis. In plants, 1-Butyl-2-methylaziridine-2-carboxamide has been shown to interact with specific receptors that regulate the uptake of nutrients and water.
Biochemical and Physiological Effects:
1-Butyl-2-methylaziridine-2-carboxamide has been shown to have various biochemical and physiological effects in cells. In cancer cells, 1-Butyl-2-methylaziridine-2-carboxamide has been shown to induce apoptosis by activating the caspase pathway. 1-Butyl-2-methylaziridine-2-carboxamide has also been shown to inhibit the growth of tumors in animal models. In plants, 1-Butyl-2-methylaziridine-2-carboxamide has been shown to promote the growth of plants by increasing the uptake of nutrients and water. 1-Butyl-2-methylaziridine-2-carboxamide has also been shown to enhance the resistance of plants to various environmental stresses, such as drought and salt stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-Butyl-2-methylaziridine-2-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 1-Butyl-2-methylaziridine-2-carboxamide is also easily soluble in water, which makes it suitable for use in various biological assays. However, the use of 1-Butyl-2-methylaziridine-2-carboxamide in lab experiments is limited by its potential toxicity. Studies have shown that 1-Butyl-2-methylaziridine-2-carboxamide can be toxic to cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-Butyl-2-methylaziridine-2-carboxamide. One potential direction is to further investigate its potential use as an anticancer agent. Studies could focus on optimizing the synthesis of 1-Butyl-2-methylaziridine-2-carboxamide and evaluating its efficacy in various cancer models. Another potential direction is to investigate its potential use as a plant growth regulator. Studies could focus on identifying the specific receptors that 1-Butyl-2-methylaziridine-2-carboxamide interacts with and evaluating its efficacy in various plant species. Additionally, studies could focus on evaluating the potential toxicity of 1-Butyl-2-methylaziridine-2-carboxamide and identifying ways to mitigate its toxicity in cells.
Méthodes De Synthèse
The synthesis of 1-Butyl-2-methylaziridine-2-carboxamide involves the reaction of butylamine and methyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the aziridine ring. The yield of 1-Butyl-2-methylaziridine-2-carboxamide can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1-Butyl-2-methylaziridine-2-carboxamide has been extensively studied for its potential use in various scientific research applications. One such application is in the field of medicine, where 1-Butyl-2-methylaziridine-2-carboxamide has shown promising results as an anticancer agent. Studies have shown that 1-Butyl-2-methylaziridine-2-carboxamide induces apoptosis in cancer cells by activating the caspase pathway. 1-Butyl-2-methylaziridine-2-carboxamide has also been shown to inhibit the growth of tumors in animal models.
Another potential application of 1-Butyl-2-methylaziridine-2-carboxamide is in the field of agriculture, where it can be used as a plant growth regulator. Studies have shown that 1-Butyl-2-methylaziridine-2-carboxamide can promote the growth of plants by increasing the uptake of nutrients and water. 1-Butyl-2-methylaziridine-2-carboxamide has also been shown to enhance the resistance of plants to various environmental stresses, such as drought and salt stress.
Propriétés
Numéro CAS |
136328-22-8 |
|---|---|
Nom du produit |
1-Butyl-2-methylaziridine-2-carboxamide |
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
1-butyl-2-methylaziridine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-3-4-5-10-6-8(10,2)7(9)11/h3-6H2,1-2H3,(H2,9,11) |
Clé InChI |
PKIURTDSFXCFFZ-UHFFFAOYSA-N |
SMILES |
CCCCN1CC1(C)C(=O)N |
SMILES canonique |
CCCCN1CC1(C)C(=O)N |
Synonymes |
2-Aziridinecarboxamide,1-butyl-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)


![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)






![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)

![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)